Boc-D-Pro-OSu acts as a protected amino acid building block. The "Boc" group safeguards the N-terminus of the amino acid, while the succinimide ester group facilitates coupling with the C-terminus of another peptide or amino acid. This property allows researchers to efficiently incorporate D-proline residues into peptide sequences [].
D-proline is a unique amino acid with a rigid structure that can influence the conformation and function of peptides. Boc-D-Pro-OSu provides a convenient way to introduce D-proline into peptides, enabling scientists to study the impact of this amino acid on peptide activity and stability [].
Boc-D-Pro-OSu specifically incorporates D-proline into the peptide chain. This is crucial for studying the effects of chirality in peptides, as D-peptides often exhibit different biological properties compared to their L-isomers [].
The rigid structure of D-proline can promote cyclization in peptides. By incorporating Boc-D-Pro-OSu, researchers can design and synthesize cyclic peptides with specific conformations and potential therapeutic applications [].
Boc-D-Pro-OSu, or tert-butoxycarbonyl-D-proline N-hydroxysuccinimide ester, is a chemical compound primarily utilized in organic synthesis, particularly in peptide synthesis. It serves as a protecting group for amino acids, allowing for the selective formation of peptide bonds without unwanted side reactions. The compound is derived from D-proline, an amino acid known for its unique structural properties that influence peptide conformation and biological activity. Boc-D-Pro-OSu is characterized by its high reactivity and efficiency in facilitating peptide bond formation, making it a valuable reagent in both academic and industrial settings.
The typical reagents and conditions for these reactions include:
Boc-D-Pro-OSu is primarily involved in peptide synthesis, where it plays a crucial role in the formation of peptides that can exhibit various biological activities. The introduction of D-proline residues into peptides can significantly alter their conformational properties and biological functions. This compound is particularly important in studies related to protein structure and function, as well as in the development of peptide-based therapeutics. Its solubility and stability under physiological conditions further enhance its utility in biological research.
The synthesis of Boc-D-Pro-OSu typically involves the reaction of tert-butoxycarbonyl-D-proline with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
In industrial settings, the synthesis follows similar routes but is scaled up to ensure high yield and purity. Automated systems are often employed to maintain precise control over reaction conditions. Purification techniques such as chromatography or recrystallization are utilized to achieve the desired product quality.
Boc-D-Pro-OSu has a wide range of applications across various fields:
Studies on Boc-D-Pro-OSu have demonstrated its effectiveness in facilitating peptide bond formation through its interaction with amine groups. The compound's ability to protect amino acids during synthesis minimizes side reactions, ensuring the fidelity of the peptide sequence. Research has also focused on how environmental factors such as pH and temperature influence its reactivity and stability during bio
Several compounds share structural similarities with Boc-D-Pro-OSu, each with unique characteristics:
Compound Name | Unique Features |
---|---|
Boc-L-proline N-hydroxysuccinimide ester | Utilizes L-proline; affects peptide conformation differently compared to D-proline. |
Boc-Glycine N-hydroxysuccinimide ester | Simpler structure; often used for shorter peptides. |
Boc-Leucine N-hydroxysuccinimide ester | Incorporates leucine; influences hydrophobic interactions within peptides. |
Uniqueness: Boc-D-Pro-OSu's ability to introduce D-proline residues into peptides distinguishes it from other similar compounds. D-proline's unique stereochemistry can significantly impact the conformation and biological activity of synthesized peptides compared to those containing L-proline.
Boc-D-Pro-OSu, with the systematic IUPAC name 1-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate, features a stereochemically defined D-proline core. The molecule comprises two functional moieties:
The compound’s stereochemistry is critical: the D-configuration of proline introduces conformational constraints that resist proteolytic cleavage, enhancing peptide stability.
Boc-D-Pro-OSu is interchangeably referenced as:
These synonyms reflect its dual functionalization (Boc and NHS ester) and stereospecificity.
Boc-D-Pro-OSu demonstrates excellent solubility in a wide range of organic solvents, which is essential for its applications in peptide synthesis and bioconjugation reactions [1] [2]. The compound exhibits high solubility in polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and dichloromethane [1] [3]. This solubility profile is particularly advantageous for solid-phase peptide synthesis applications where homogeneous reaction conditions are critical for efficient coupling reactions [4] [5].
The solubility characteristics of Boc-D-Pro-OSu in various organic solvents are summarized in the following table:
Solvent | Solubility | Applications |
---|---|---|
Dimethylformamide (DMF) | Highly soluble | Standard peptide synthesis solvent [5] |
Dichloromethane (DCM) | Soluble | Coupling reactions and extractions [2] |
Dimethyl sulfoxide (DMSO) | Highly soluble | Stock solution preparation [3] |
Chloroform | Soluble | Organic synthesis applications [1] |
Ethyl acetate | Soluble | Purification and workup procedures [2] |
Acetone | Soluble | General organic synthesis [6] |
Methanol | Soluble | Recrystallization and spectroscopic studies [4] |
Ethanol | Soluble | Alternative protic solvent [4] |
Water | Insoluble | Hydrophobic nature of the compound [1] |
The high solubility in polar aprotic solvents such as DMF and DMSO makes Boc-D-Pro-OSu particularly suitable for peptide synthesis applications where these solvents are commonly employed [7] [5]. The compound's solubility in dichloromethane facilitates its use in solution-phase organic synthesis and allows for efficient extraction procedures during purification processes [2].
The hydrolytic stability of Boc-D-Pro-OSu is characterized by its N-hydroxysuccinimide ester functionality, which undergoes base-catalyzed hydrolysis in aqueous environments [8] [9]. The stability of the compound is highly dependent on pH, temperature, and the presence of nucleophiles in the reaction medium [8] [10].
Under physiological conditions (pH 7.4, 25°C), Boc-D-Pro-OSu exhibits a half-life of approximately 2-3 hours, while at elevated pH values (pH 8.5), the half-life decreases significantly to 0.3-0.5 hours [9] [11]. This pH-dependent hydrolysis follows a typical pattern for NHS esters, where the rate of hydrolysis increases exponentially with increasing pH [8].
The hydrolytic stability profile is detailed in the following data:
pH | Temperature (°C) | Half-life | Stability Assessment |
---|---|---|---|
7.0 | 0 | 4-5 hours | Stable for extended periods [9] |
7.4 | 25 | 2-3 hours | Moderately stable under physiological conditions [11] |
8.0 | 25 | 0.5-1 hours | Reduced stability at mildly basic pH [8] |
8.5 | 25 | 0.3-0.5 hours | Rapid hydrolysis occurs [9] |
9.0 | 25 | 0.15 hours | Highly unstable, very rapid hydrolysis [11] |
The mechanism of hydrolysis involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to release N-hydroxysuccinimide and form the corresponding carboxylate [8] [10]. The rate of hydrolysis follows second-order kinetics with respect to both the NHS ester concentration and hydroxide ion concentration [12].
At low temperatures (0°C) and neutral pH, Boc-D-Pro-OSu can be stored for extended periods without significant decomposition [9]. However, the rapid hydrolysis at elevated pH necessitates careful pH control during coupling reactions to maximize the efficiency of amide bond formation over competing hydrolysis [8] [11].
Boc-D-Pro-OSu undergoes nucleophilic acyl substitution reactions through a well-characterized addition-elimination mechanism that proceeds via a tetrahedral intermediate [13] [14]. This mechanism is fundamental to the compound's utility in peptide synthesis and bioconjugation applications [15].
The nucleophilic acyl substitution of Boc-D-Pro-OSu proceeds through four distinct steps [13] [14] [16]:
Step 1: Nucleophilic Attack - The nucleophile (typically a primary amine) attacks the electrophilic carbonyl carbon of the NHS ester, forming a bond between the nucleophile and the carbonyl carbon [15]. This step is often rate-determining for reactions involving good nucleophiles [17].
Step 2: Tetrahedral Intermediate Formation - The attack results in the formation of a tetrahedral alkoxide intermediate with the negative charge localized on the oxygen atom [13] [14]. This intermediate represents the highest energy species along the reaction coordinate [17].
Step 3: Leaving Group Departure - The N-hydroxysuccinimide group departs as a relatively stable anion, driven by the favorable leaving group ability of NHS [18] [15]. The departure of NHS is facilitated by its weak basicity and resonance stabilization [8].
Step 4: Product Formation - The final step involves the formation of a stable amide bond with concomitant release of N-hydroxysuccinimide [15]. This step is thermodynamically favorable due to the stability of the amide linkage [13].
The reactivity of Boc-D-Pro-OSu in nucleophilic acyl substitution reactions is governed by several key factors that influence the reaction rate and efficiency [12] [19]. The second-order rate constants for aminolysis reactions typically range from 10² to 10⁴ M⁻¹s⁻¹ in aqueous systems, depending on the nucleophilicity of the attacking amine [12] [19].
The reaction exhibits a strong dependence on nucleophile basicity, as evidenced by Brønsted plots with α values of 0.8-1.0, indicating high sensitivity to the pKa of the nucleophile [12] [19]. This relationship reflects the importance of nucleophile strength in facilitating the initial attack on the carbonyl carbon [17].
Kinetic Parameter | Value | Significance |
---|---|---|
Second-order rate constant (k₂) | 10² - 10⁴ M⁻¹s⁻¹ | Depends on amine nucleophilicity [12] |
Activation energy (Ea) | 40-60 kJ/mol | Typical for acyl substitution reactions [19] |
Brønsted α value | 0.8-1.0 | High sensitivity to nucleophile basicity [12] |
Hammett ρ value | 1.2-1.4 | Moderate electronic effects sensitivity [19] |
pH optimum | 8.0-8.5 | Balance between activity and hydrolysis [8] |
The reactivity of Boc-D-Pro-OSu is influenced by both electronic and steric factors [17] [19]. Electronic effects are manifested through the Hammett correlation with ρ values of 1.2-1.4 for substituted NHS esters, indicating moderate sensitivity to electronic perturbations in the acyl portion of the molecule [19]. Electron-withdrawing substituents enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate [17].
Steric effects play a significant role in determining the relative reactivity of different nucleophiles [17]. Primary amines exhibit much higher reactivity compared to secondary amines, with rate differences of 10-100 fold typically observed [17]. This steric sensitivity reflects the increased crowding around the reaction center in the tetrahedral intermediate formed with bulkier nucleophiles [12].